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These application notes provide a detailed overview and experimental protocols for the use of

the poly-arginine peptide R18 as a neuroprotective agent in a non-human primate model of

ischemic stroke. The information is intended for researchers, scientists, and drug development

professionals working in the field of stroke therapeutics.

Introduction
Ischemic stroke remains a leading cause of death and long-term disability worldwide. While

reperfusion therapies like thrombolysis and mechanical thrombectomy are standard care, the

therapeutic window is narrow, and many patients are ineligible. Neuroprotective agents that

can preserve brain tissue at risk of infarction are therefore of great interest. The poly-arginine

peptide R18 is a cationic arginine-rich peptide (CARP) that has demonstrated significant

neuroprotective effects in various rodent models of stroke.[1][2] To bridge the translational gap

between rodent studies and human clinical trials, testing promising neuroprotective candidates

in non-human primate (NHP) models is a critical step, as recommended by the Stroke Therapy

Academic Industry Roundtable (STAIR).[3] NHPs share greater genetic, anatomical, and

physiological similarities with humans, making them a more predictive model for the efficacy of

stroke therapies.[4]

This document details the protocol and outcomes of a study that successfully employed the

R18 peptide in a cynomolgus macaque model of transient middle cerebral artery occlusion
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(MCAO), demonstrating its potential to reduce brain injury and improve functional outcomes.[1]

[5][6]

Experimental Protocols
The following protocols are based on the methodologies described by Meloni et al. (2019).[1]

All procedures involving animals should be conducted in accordance with the guidelines

established by the relevant institutional and national animal care and use committees.[1]

1. Non-Human Primate Model

Species: Healthy, male, captive-bred cynomolgus macaques (Macaca fascicularis).[1]

Housing: Animals should be pair-housed in home cages under controlled environmental

conditions with a 12-hour light/dark cycle.[1]

Diet: Standard monkey chow supplemented with dietary enrichment such as nuts, fresh fruit,

and vegetables, with water available ad libitum.[1]

2. Middle Cerebral Artery Occlusion (MCAO) Procedure

A transient MCAO model is induced to mimic ischemic stroke.

Surgical Approach: A right pterional craniotomy is performed to expose the middle cerebral

artery (MCA).[1]

Vessel Occlusion: The MCAO is induced distal to the orbitofrontal branch of the MCA using a

5-mm titanium aneurysm clip.[1]

Occlusion Duration: The clip is left in place for 90 minutes to induce ischemia.[1]

Reperfusion: After 90 minutes, the aneurysm clip is removed to allow for reperfusion of the

MCA territory.

3. R18 Peptide Administration

Peptide: R18 (poly-arginine-18).[1]
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Dosage: 1000 nmol/kg.[1] This dose was selected based on previous dose-response studies

in rodent models.[1]

Route of Administration: Intravenous (IV) infusion via the saphenous vein.[1]

Timing: The infusion is administered 60 minutes after the onset of MCAO (i.e., 30 minutes

before reperfusion).[1]

Infusion Parameters: The peptide is infused at a volume of 1 mL/kg over 10 minutes.[1]

Control Group: A saline vehicle is administered to the control group using the same protocol.

[1]

4. Post-Operative Care and Monitoring

Animals should be closely monitored until fully recovered from anesthesia.

Post-operative analgesia should be provided as required.

Daily monitoring of body weight and general health is essential.

5. Neurological Assessment

Scoring System: The Nonhuman Primate Stroke Scale (NHPSS) is used to assess

neurological deficits. This scale is designed to replicate clinical scoring systems like the NIH

Stroke Scale.[1][3]

Assessment Timepoints: Neurological assessments are performed at baseline (pre-MCAO)

and at regular intervals post-MCAO (e.g., 24 hours, 7, 14, 21, and 28 days).[1]

6. Magnetic Resonance Imaging (MRI)

Imaging Timepoints: MRI of the brain is performed at 15 minutes, 24 hours, and 28 days

post-MCAO.[1]

MRI Sequences:
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Perfusion-Weighted Imaging (PWI): Performed 15 minutes after MCAO to determine the

tissue at risk of infarction.[1]

Diffusion-Weighted Imaging (DWI): Performed at 24 hours to assess the initial infarct

lesion volume.[1]

T2-Weighted Imaging (T2WI): Performed at 24 hours and 28 days to measure the infarct

lesion volume.[1]

Quantitative Data
The following tables summarize the quantitative data from the study by Meloni et al. (2019).[1]

Table 1: Infarct Lesion Volume

Time Point
Imaging
Modality

Saline-
Treated
(mm³)

R18-Treated
(mm³)

%
Reduction
with R18

p-value

24 hours DWI 1145 ± 158 403 ± 134 65.2% 0.0003

28 days T2WI 1009 ± 145 306 ± 107 69.7% < 0.0001

Data are presented as mean ± SEM. Infarct volume was normalized to the perfusion deficit

(tissue at risk) measured at 15 minutes post-MCAO.[1]

Table 2: Neurological Outcome (NHPSS Scores)
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Time Point Saline-Treated (Score) R18-Treated (Score)

Pre-MCAO 0 0

Day 1 6.8 ± 0.5 4.3 ± 0.6

Day 7 5.3 ± 0.6 3.0 ± 0.5

Day 14 4.5 ± 0.6 2.3 ± 0.4

Day 21 3.8 ± 0.6 1.8 ± 0.4

Day 28 3.3 ± 0.6 1.5 ± 0.3

Data are presented as mean ± SEM. Lower scores indicate better neurological function.[1]

Visualizations
Experimental Workflow
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Caption: Experimental workflow for R18 peptide administration in a non-human primate MCAO

model.
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Caption: Multimodal neuroprotective mechanism of the R18 peptide in ischemic stroke.

Application Notes and Discussion
The administration of R18 peptide at a dose of 1000 nmol/kg, 60 minutes after the onset of

MCAO, resulted in a substantial and statistically significant reduction in infarct lesion volume at

both 24 hours and 28 days post-stroke in cynomolgus macaques.[1][6][7] The observed

reduction of up to 69.7% in infarct volume is a robust effect that underscores the potent

neuroprotective capacity of R18.[1][6][7]

Crucially, this reduction in brain injury translated into improved functional outcomes, as

evidenced by lower (better) scores on the NHPSS.[1][6][7] The R18-treated animals displayed

consistently reduced functional deficits throughout the 28-day observation period.[1] The

maintenance of the neuroprotective effect at 28 days suggests that R18 provides lasting

protection and is not merely delaying neuronal death.[1][8]

The proposed mechanism of action for R18 and other cationic arginine-rich peptides is

multimodal.[1] It is believed to involve the modulation of several ion channels and receptors

that are key players in the excitotoxic cascade following an ischemic event.[1] This includes

reducing the neuronal surface expression or activity of the NMDA receptor subunit NR2B9c, as

well as other channels like AMPA receptors, TRPV1, and the sodium-calcium exchanger

(NCX).[1] By mitigating excessive intracellular calcium influx, R18 helps to prevent the

downstream pathways of neuronal injury.[1]

This study provides strong preclinical evidence supporting the clinical development of R18 as a

neuroprotective therapeutic for acute ischemic stroke.[1][5] The timing of administration (60

minutes post-occlusion) is clinically relevant, mimicking a scenario where treatment could be

initiated upon a patient's arrival at a stroke center.[1] Given its efficacy when administered prior

to reperfusion, R18 has the potential to extend the therapeutic time window for thrombolysis

and endovascular thrombectomy.[1] Researchers planning to use R18 in similar models should

consider this established protocol as a robust starting point for further investigation into dose-

response relationships, therapeutic windows, and combination therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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